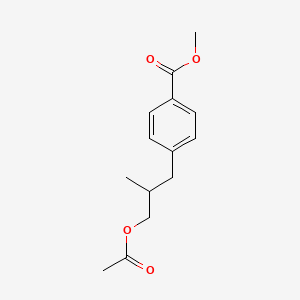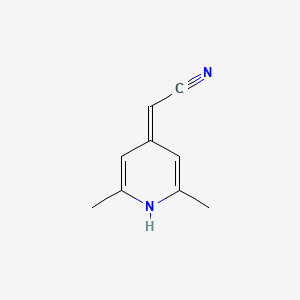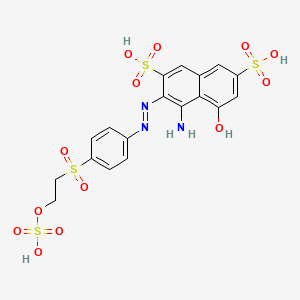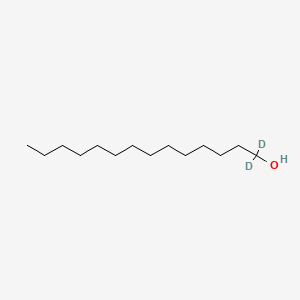
1,1-二氘十四烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dideuteriotetradecan-1-ol is a deuterated derivative of tetradecan-1-ol, where two hydrogen atoms at the first carbon position are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in tracing and mechanistic studies.
科学研究应用
1,1-Dideuteriotetradecan-1-ol has several applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its isotopic labeling.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
生化分析
Biochemical Properties
It’s parent compound, tetradecanol, is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dideuteriotetradecan-1-ol can be synthesized through the reduction of 1,1-dideuteriotetradecanal using a suitable reducing agent such as lithium aluminum deuteride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: While specific industrial production methods for 1,1-dideuteriotetradecan-1-ol are not well-documented, the general approach involves the deuteration of tetradecan-1-ol using deuterium gas in the presence of a catalyst. This method ensures the incorporation of deuterium atoms at the desired positions.
化学反应分析
Types of Reactions: 1,1-Dideuteriotetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1,1-dideuteriotetradecanal using oxidizing agents such as pyridinium chlorochromate.
Reduction: Further reduction can yield 1,1-dideuteriotetradecane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum deuteride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: 1,1-Dideuteriotetradecanal.
Reduction: 1,1-Dideuteriotetradecane.
Substitution: Various substituted tetradecanes depending on the reagent used.
作用机制
The mechanism of action of 1,1-dideuteriotetradecan-1-ol involves its interaction with enzymes and other molecular targets. The deuterium atoms can influence the rate of enzymatic reactions, providing insights into the reaction mechanisms. The compound’s isotopic labeling allows for precise tracking in metabolic pathways, aiding in the study of biochemical processes.
相似化合物的比较
Tetradecan-1-ol: The non-deuterated counterpart, commonly used in various applications.
1,1-Dideuteriodecan-1-ol: A shorter chain deuterated alcohol with similar properties.
1,1-Dideuteriotetradecane: The fully reduced form of 1,1-dideuteriotetradecan-1-ol.
Uniqueness: 1,1-Dideuteriotetradecan-1-ol is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Its deuterium atoms offer a different kinetic isotope effect compared to hydrogen, making it valuable in understanding reaction dynamics.
属性
IUPAC Name |
1,1-dideuteriotetradecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-FNHLFAINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
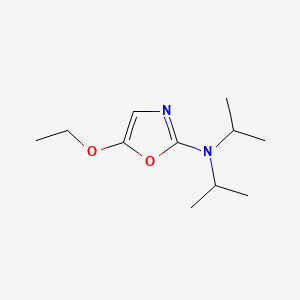
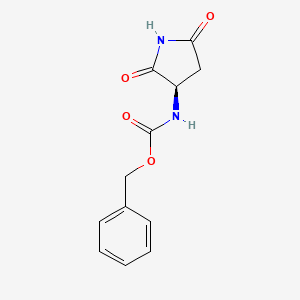

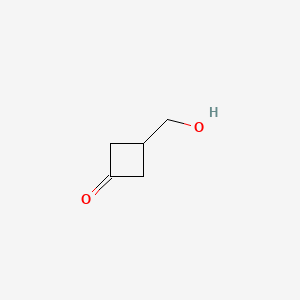
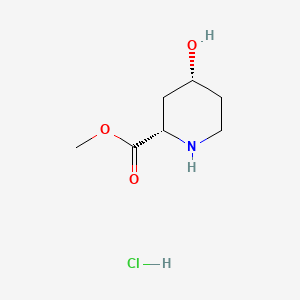
![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)
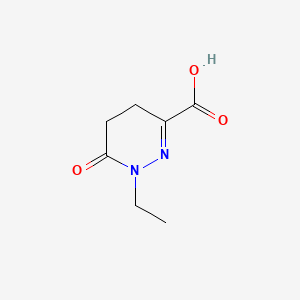
![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
